molecular formula C31H27ClN4O5S B11633043 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11633043
M. Wt: 603.1 g/mol
InChI Key: BVJHCKONBWFTQY-UHFFFAOYSA-N
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Description

6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with various functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: Various functional groups such as the cyano, methoxy, and chloro groups are introduced through substitution reactions.

    Coupling Reactions: The final compound is formed by coupling the pyridine derivative with other aromatic compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of new aromatic compounds with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound can be used to study the effects of different functional groups on biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxyphenyl derivatives: These compounds share the chloro and methoxy groups but differ in other substituents.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups.

Uniqueness

What sets 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H27ClN4O5S

Molecular Weight

603.1 g/mol

IUPAC Name

6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C31H27ClN4O5S/c1-18-28(30(38)35-20-8-6-5-7-9-20)29(19-10-12-21(39-2)13-11-19)22(16-33)31(34-18)42-17-27(37)36-24-15-25(40-3)23(32)14-26(24)41-4/h5-15H,17H2,1-4H3,(H,35,38)(H,36,37)

InChI Key

BVJHCKONBWFTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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